N,N-Diallylaniline
Overview
Description
N,N-Diallylaniline is a chemical compound with the molecular formula C12H15N . It is an important class of compounds which are precursors of nitrogen heterocycles, such as lactams, pyrroles, indoles, and quinolines .
Synthesis Analysis
N,N-Diallylanilines can be synthesized by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature . This reaction gives N,N-diallylanilines in good yield. Hydrotalcites (HTs) are mild and efficient catalysts, which can be easily recovered and reused .
Molecular Structure Analysis
The molecular structure of N,N-Diallylaniline consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 173.120453 Da .
Chemical Reactions Analysis
N,N-Diallylanilines are precursors of nitrogen heterocycles, such as lactams, pyrroles, indoles, and quinolines . They are involved in C–H functionalization approach to N-alkylindoles proceeding via a double, site-selective C (sp3)–H/C (sp2)–H [4 + 1] annulation .
Physical And Chemical Properties Analysis
The molecular weight of N,N-Diallylaniline is 173.25 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donor count and has one hydrogen bond acceptor count .
Scientific Research Applications
Conversion to Quinolines
N,N-Diallylaniline has been shown to undergo cobalt-carbonyl catalyzed rearrangement to form quinolines. This process includes the use of diallylanilines as allyl transfer reagents for converting benzaldimines into quinolines, with specific substitution in the 2- and 3-positions of the quinoline structure. This chemical transformation is significant in organic synthesis and the development of complex organic compounds (Jacob & Jones, 2002).
Copolymerization with Acrylamide
In polymer science, N,N-diallylaniline has been utilized for the preparation of homopolymers and for copolymerization with acrylamide. This process involves the synthesis of functionalized N,N-diallylaniline monomers, leading to the formation of copolymers with varied incorporation rates. These copolymers have potential applications in materials science (Hocking, Syme, Axelson, & Michaelian, 1990).
Formation of Metal Complexes
N,N-Diallylaniline forms complexes with Pt(II), exhibiting unique coordination through nitrogen atoms and double bonds. These complexes are involved in the isomerization and cyclization of ligands, yielding compounds like tetrahydro-pyrrolo indoles. Such metal complexes have implications in catalysis and organometallic chemistry (Aresta & Greco, 1979).
Synthesis of Nitrogen Heterocycles
N,N-Diallylaniline derivatives are used in the synthesis of tricyclic and tetracyclic nitrogen heterocycles. This synthesis involves complex reactions like alkene aminopalladation and carbopalladation, leading to the formation of molecules with multiple stereocenters. Such syntheses are pivotal in developing pharmacologically active compounds (Schultz & Wolfe, 2010).
Mechanistic Studies in Organic Chemistry
Studies have investigated the cobalt-catalyzed conversion of diallylanilines to quinolines, focusing on the reaction mechanisms involving C-N and C-H activations. These studies provide insights into regioselectivity, electronic effects, and solvent influences on such reactions, contributing to a deeper understanding of organic reaction mechanisms (Li & Jones, 2007).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
N,N-bis(prop-2-enyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPLMHXHKPZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211506 | |
Record name | Aniline, N,N-diallyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallylaniline | |
CAS RN |
6247-00-3 | |
Record name | N,N-Diallylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diallylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, N,N-diallyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIALLYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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